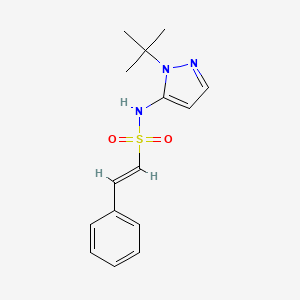
(E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide, also known as TAK-242, is a small molecule inhibitor that has gained significant attention in the field of immunology and inflammation research. TAK-242 is a potent inhibitor of Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response.
Scientific Research Applications
Catalytic Applications
(E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide derivatives have been explored for their potential in catalysis, particularly in the oxidative reactions of olefins. For instance, sulfonamide-substituted iron phthalocyanine compounds, incorporating tert-butylbenzenesulfonamide, demonstrated remarkable stability under oxidative conditions. These compounds were employed in the oxidation of cyclohexene, using H2O2 as the oxidant, to produce allylic ketone, showcasing their efficiency in catalytic processes (Işci et al., 2014).
Chemical Nucleases and Anticancer Activity
Complexes formed with sulfonamides derived from 2-picolylamine, including derivatives close to the compound of interest, have been investigated for their role as chemical nucleases and their potential anticancer activities. These complexes demonstrate the ability to bind to DNA and cleave it, a property that could be leveraged in the development of new anticancer strategies. Notably, mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding and cleavage capabilities, which are crucial for their genotoxicity and anticancer activity, highlighting the potential for therapeutic applications in targeting cancer cells (González-Álvarez et al., 2013).
Molecular Mediation in Necrosis Signaling
In the context of necroptosis, a form of programmed cell death, derivatives similar to (E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide have been identified as inhibitors that block necrosis downstream of RIP3 activation. This highlights their potential application in regulating necrosis signaling pathways, which could have therapeutic implications for diseases where necroptosis plays a critical role (Sun et al., 2012).
Ligand Efficiency in Heck Reactions
The efficiency of pyridylpyrazole ligands, structurally related to (E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide, in catalyzing Heck reactions has been demonstrated. These ligands, when employed with PdCl2 complexes, facilitate efficient reactions between phenyl halides and tert-butyl acrylate. This underscores their utility in synthetic chemistry for forming carbon-carbon bonds, a foundational aspect of organic synthesis and pharmaceutical development (Montoya et al., 2008).
Antibacterial Activity
Hybrid antimicrobials incorporating N-(thiazol-2-yl)benzenesulfonamides, which share functional groups with (E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide, have shown emergent antibacterial activity, especially when combined with cell-penetrating peptides like octaarginine. This suggests a novel approach to combating bacterial infections, leveraging the unique properties of sulfonamide derivatives to enhance the efficacy of antimicrobial therapies (Ratrey et al., 2021).
properties
IUPAC Name |
(E)-N-(2-tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)18-14(9-11-16-18)17-21(19,20)12-10-13-7-5-4-6-8-13/h4-12,17H,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDHTHQYMPWDPO-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tert-butyl-1H-pyrazol-5-yl)-2-phenylethene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

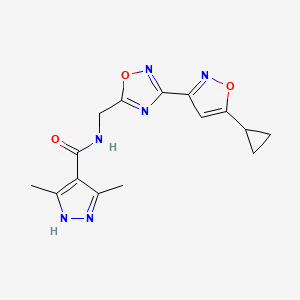
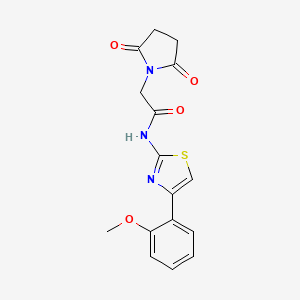
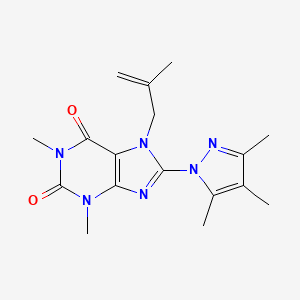
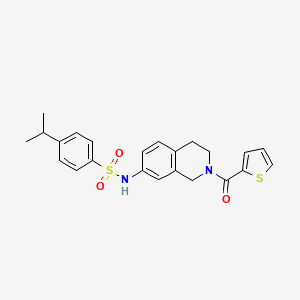
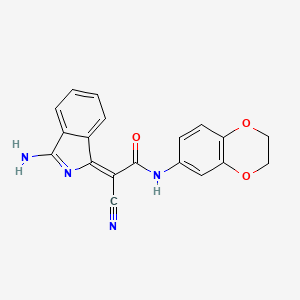
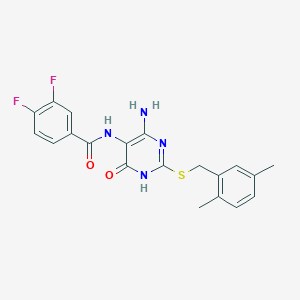
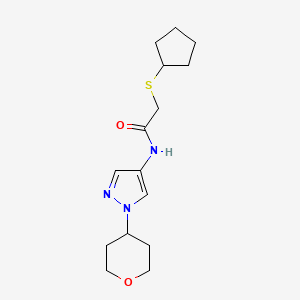

![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711335.png)
![7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2711338.png)
![7-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2711339.png)
![9-(4-ethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2711341.png)

